molecular formula C21H24O4P2 B14148157 Methyltriphenylphosphonium dimethyl phosphate CAS No. 20445-91-4

Methyltriphenylphosphonium dimethyl phosphate

Cat. No.: B14148157
CAS No.: 20445-91-4
M. Wt: 402.4 g/mol
InChI Key: AVRUQJIZSCIKJJ-UHFFFAOYSA-M
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Description

Dimethyl phosphate and methyl(triphenyl)phosphanium are two distinct organophosphorus compounds. Dimethyl phosphate is an organophosphorus compound with the formula (CH₃O)₂PO₂H. It is a colorless liquid known for its high reactivity due to the presence of the P-H bond . Methyl(triphenyl)phosphanium, on the other hand, is an organophosphorus compound with the formula [(C₆H₅)₃PCH₃]⁺. It is a white solid that is soluble in polar organic solvents and is commonly used as a precursor to methylenetriphenylphosphorane .

Preparation Methods

Dimethyl Phosphate

Dimethyl phosphate can be synthesized by the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol . Industrial production methods often involve the use of phosphorus trichloride and methanol under controlled conditions to ensure high yield and purity.

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide is produced by treating triphenylphosphine with methyl bromide . The reaction is typically carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The reaction conditions are mild, usually at room temperature, and the product is obtained in high yield.

Chemical Reactions Analysis

Scientific Research Applications

Dimethyl Phosphate

Dimethyl phosphate is used in various scientific research applications, including:

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

Dimethyl Phosphate

The mechanism of action of dimethyl phosphate involves its high reactivity due to the presence of the P-H bond. This bond can undergo various chemical transformations, making it a versatile reagent in organic synthesis .

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide exerts its effects through the formation of a phosphonium ylide, which then reacts with carbonyl compounds to form alkenes.

Comparison with Similar Compounds

Dimethyl Phosphate

Similar compounds include diethyl phosphite and dimethyl phosphonate. Dimethyl phosphate is unique due to its high reactivity and versatility in organic synthesis .

Methyl(triphenyl)phosphanium

Similar compounds include ethyltriphenylphosphonium bromide and methoxymethyltriphenylphosphonium chloride. Methyl(triphenyl)phosphanium bromide is unique due to its widespread use in the Wittig reaction and its ability to form stable ylides .

Properties

CAS No.

20445-91-4

Molecular Formula

C21H24O4P2

Molecular Weight

402.4 g/mol

IUPAC Name

dimethyl phosphate;methyl(triphenyl)phosphanium

InChI

InChI=1S/C19H18P.C2H7O4P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-7(3,4)6-2/h2-16H,1H3;1-2H3,(H,3,4)/q+1;/p-1

InChI Key

AVRUQJIZSCIKJJ-UHFFFAOYSA-M

Canonical SMILES

COP(=O)([O-])OC.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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